molecular formula C20H15NO3S B14652361 4H-1-Benzopyran-4-one, 7-methoxy-2-methyl-3-(2-phenyl-4-thiazolyl)- CAS No. 51625-95-7

4H-1-Benzopyran-4-one, 7-methoxy-2-methyl-3-(2-phenyl-4-thiazolyl)-

Cat. No.: B14652361
CAS No.: 51625-95-7
M. Wt: 349.4 g/mol
InChI Key: CBWDLBKVWMMHNZ-UHFFFAOYSA-N
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Description

7-Methoxy-2-methyl-3-(2-phenylthiazol-4-yl)-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromenones Chromenones are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-2-methyl-3-(2-phenylthiazol-4-yl)-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of a suitable phenol with an appropriate β-ketoester under acidic conditions.

    Introduction of the Thiazole Ring: The phenylthiazole moiety is introduced via a cyclization reaction involving a thioamide and a halogenated aromatic compound.

    Methoxylation: The methoxy group is introduced through methylation of the hydroxyl group on the chromenone core using a methylating agent like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-2-methyl-3-(2-phenylthiazol-4-yl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromenone core to chromanone or chromanol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium methoxide (NaOCH₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce chromanones.

Scientific Research Applications

7-Methoxy-2-methyl-3-(2-phenylthiazol-4-yl)-4H-chromen-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Methoxy-2-methyl-3-(2-phenylthiazol-4-yl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with DNA: Binding to DNA and affecting gene expression.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxy-2-methyl-3-(2-phenylthiazol-4-yl)-4H-chromen-4-one: Similar structure but with a hydroxyl group instead of a methoxy group.

    2-Methyl-3-(2-phenylthiazol-4-yl)-4H-chromen-4-one: Lacks the methoxy group.

    7-Methoxy-2-methyl-4H-chromen-4-one: Lacks the phenylthiazole moiety.

Uniqueness

7-Methoxy-2-methyl-3-(2-phenylthiazol-4-yl)-4H-chromen-4-one is unique due to the presence of both the methoxy group and the phenylthiazole moiety, which may contribute to its distinct biological activities and chemical properties.

Properties

CAS No.

51625-95-7

Molecular Formula

C20H15NO3S

Molecular Weight

349.4 g/mol

IUPAC Name

7-methoxy-2-methyl-3-(2-phenyl-1,3-thiazol-4-yl)chromen-4-one

InChI

InChI=1S/C20H15NO3S/c1-12-18(16-11-25-20(21-16)13-6-4-3-5-7-13)19(22)15-9-8-14(23-2)10-17(15)24-12/h3-11H,1-2H3

InChI Key

CBWDLBKVWMMHNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC)C3=CSC(=N3)C4=CC=CC=C4

Origin of Product

United States

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